molecular formula C20H20N4O4 B11124379 3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide

3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide

Cat. No.: B11124379
M. Wt: 380.4 g/mol
InChI Key: IHTUPGAWIWPPFX-UHFFFAOYSA-N
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Description

3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide is a complex organic compound with a unique structure that includes a benzodiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide typically involves multiple steps. One common route includes the reaction of 2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine with propanoyl chloride to form an intermediate, which is then reacted with N-methylbenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets. The benzodiazepine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    {3-[2-(methylthio)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl}acetic acid: Contains a methylthioethyl group.

Uniqueness

What sets 3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-N-methylbenzamide

InChI

InChI=1S/C20H20N4O4/c1-21-18(26)12-5-4-6-13(11-12)22-17(25)10-9-16-20(28)23-15-8-3-2-7-14(15)19(27)24-16/h2-8,11,16H,9-10H2,1H3,(H,21,26)(H,22,25)(H,23,28)(H,24,27)

InChI Key

IHTUPGAWIWPPFX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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